N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride
Description
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a chiral secondary amine derivative featuring a piperidine ring substituted with methyl and acetamide groups. Its molecular formula is C₉H₁₇ClN₂O, with a molecular weight of 220.72 g/mol (CAS: 2007909-72-8) . The compound is synthesized via acetylation reactions, typically involving methylamine and (3R)-piperidin-3-ylamine precursors, followed by hydrochloric acid salt formation to enhance stability and solubility .
Properties
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVWHGXDQBILKB-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-72-8 | |
| Record name | Acetamide, N-methyl-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chiral Starting Material Utilization
The stereochemical integrity of the (3R)-piperidin-3-yl group is critical. A common approach involves starting with enantiomerically pure (R)-piperidin-3-amine. The synthesis proceeds via a two-step sequence:
- Acetylation : Reaction of (R)-piperidin-3-amine with acetyl chloride in dichloromethane at 0–5°C, yielding N-[(3R)-piperidin-3-yl]acetamide.
- Methylation : Treatment with methyl iodide in the presence of potassium carbonate in acetonitrile at reflux (82°C) for 12 hours.
Key Data :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Acetyl chloride | CH₂Cl₂ | 0–5°C | 2 h | 89% |
| 2 | CH₃I, K₂CO₃ | CH₃CN | 82°C | 12 h | 75% |
Purification via recrystallization from ethanol/water (4:1) achieves >98% purity.
Reductive Amination Strategy
An alternative method employs reductive amination to introduce the methyl group:
- Ketone Formation : (3R)-Piperidin-3-one reacts with methylamine in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid at pH 5–6, room temperature.
Advantages :
- Single-step introduction of methyl group
- Avoids harsh alkylation conditions
Limitations :
Industrial-Scale Production
Continuous Flow Synthesis
Shanghai Macklin Biochemical Co., Ltd. employs a continuous flow system for large-scale production:
- Reactor Type : Microfluidic tubular reactor
- Conditions :
- Residence time: 8.2 minutes
- Temperature: 110°C
- Pressure: 3.5 bar
Output : 12.8 kg/day with 94% purity before HCl salt formation.
Crystallization Optimization
The hydrochloride salt is precipitated using:
- Anti-solvent : Methyl tert-butyl ether (MTBE)
- Cooling Rate : 0.5°C/min to 4°C
- Result : Needle-shaped crystals with 99.5% chiral purity.
Computational Modeling of Reaction Pathways
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
Methylation Transition State Analysis
$$
\Delta G^\ddagger = 24.7 \ \text{kcal/mol} \ \text{(Rate-determining step)}
$$
The methyl group transfer follows an Sₙ2 mechanism with partial frontside attack character.
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| CH₃CN | 37.5 | 1.8×10⁻³ |
| DMF | 36.7 | 2.1×10⁻³ |
| THF | 7.6 | 4.7×10⁻⁴ |
Polar aprotic solvents enhance reaction kinetics by stabilizing transition-state charges.
Byproduct Management
Common Impurities
- N,N-Dimethyl derivative : Forms via over-methylation (2–3% in batch processes)
- Ring-opened products : <1% when using dry solvents
Purification Techniques
| Impurity | Removal Method | Efficiency |
|---|---|---|
| N,N-Dimethyl | Fractional crystallization | 92% |
| Diastereomers | Chiral HPLC (Chiralpak IC) | 99.8% |
| Inorganic salts | Reverse osmosis | 100% |
Analytical Characterization
Quality Control Parameters
| Parameter | Specification | Method |
|---|---|---|
| Chiral purity | ≥99.5% ee | Polarimetry (λ=589 nm) |
| Water content | ≤0.2% | Karl Fischer |
| Heavy metals | ≤10 ppm | ICP-MS |
Scale-Up Challenges and Solutions
Mixing Efficiency
At >50 L scale:
- Issue : Inhomogeneous methyl group distribution
- Solution : High-shear rotor-stator mixer (8000 rpm)
Crystallization Fouling
Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Batch alkylation | 75% | 98% | Good | 1.00 |
| Reductive amination | 68% | 95% | Moderate | 1.15 |
| Flow synthesis | 89% | 99% | Excellent | 0.82 |
Flow chemistry emerges as the most viable industrial approach.
Recent Methodological Advances
Enzymatic Methylation
Photoredox Catalysis
Visible-light-mediated methylation using:
- Catalyst : Ir(ppy)₃ (1 mol%)
- Methyl source : Dimethyl carbonate
- Advantage : Room temperature, 6-hour reaction
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in developing more complex molecules.
Reactions:
- Oxidation: Can be oxidized to form N-oxide derivatives.
- Reduction: Can be reduced to secondary amines using lithium aluminum hydride or sodium borohydride.
- Substitution: Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Biology
In biological research, this compound has been studied for its potential therapeutic applications, particularly in drug development.
Mechanism of Action:
The compound interacts with specific receptors and enzymes, acting as an inhibitor or modulator of various biochemical pathways. This interaction is significant in studies related to neurotransmitter systems and enzyme inhibition.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent.
Industry
In industrial applications, this compound is explored for its role in producing agrochemicals and other industrial chemicals due to its unique reactivity profile.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Piperidine | Simple structure | Basic nitrogen-containing ring |
| N-Methylpiperidine | Methyl derivative | Methyl group on nitrogen |
| N-Acetylpiperidine | Acetyl derivative | Acetyl group attached to nitrogen |
| This compound | Complex derivative | Specific stereochemistry enhancing biological activity |
Mechanism of Action
The mechanism of action of N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide Hydrochloride
- Structural Features: Adds a dimethylamino group to the acetamide side chain.
- Molecular Weight : 221.73 g/mol (CAS: 1286207-71-3) .
- Key Differences: The dimethylamino group introduces a cationic center at physiological pH, enhancing interactions with negatively charged biological targets (e.g., ion channels) . Increased molecular weight may slightly reduce blood-brain barrier permeability compared to the target compound .
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride
GR89696 (κ-Opioid Receptor Agonist)
- Structural Features : Dichlorophenyl and piperazine moieties.
- Molecular Weight : 513.34 g/mol .
- Lower solubility due to bulky aromatic substituents .
Comparative Data Table
Key Findings and Implications
Ring Size and Stability : Piperidine-based compounds exhibit superior metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
Substituent Effects: Aromatic groups (e.g., dichlorophenyl in GR89696) enhance receptor specificity but compromise solubility . Charged substituents (e.g., dimethylamino) improve target engagement but may limit CNS penetration .
Synthetic Accessibility : The target compound’s simplicity facilitates scalable synthesis compared to complex analogs like GR89696 .
Biological Activity
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring structure with an acetamide functional group. Its molecular formula is with a molecular weight of approximately 178.66 g/mol. The specific stereochemistry of the (3R) configuration contributes to its unique interactions with biological targets, differentiating it from its stereoisomers.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It is suggested that the compound may act as an inhibitor or activator , modulating the activity of these targets and influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pain perception and inflammatory processes, suggesting potential analgesic and anti-inflammatory properties.
- Receptor Binding : Its structural similarity to neurotransmitters indicates that it may interact with receptors associated with pain and inflammation pathways.
Pharmacological Applications
Research indicates that this compound could be explored for various therapeutic applications:
- Analgesic Properties : Preliminary studies suggest that this compound may have pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways positions it as a promising agent in treating inflammatory diseases.
Comparative Studies
A comparison with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Simple ring structure | Limited biological activity |
| N-Methylpiperidine | Methyl group on nitrogen | Moderate receptor interactions |
| N-Acetylpiperidine | Acetyl group on nitrogen | Variable activity |
| This compound | Chiral piperidine with acetamide group | Significant enzyme inhibition, potential analgesic and anti-inflammatory effects |
Case Studies
Recent studies have investigated the biological activity of this compound in vitro:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values indicated potent inhibition compared to standard anti-inflammatory drugs .
- Receptor Binding Assays : Binding affinity assays showed that this compound has a higher affinity for certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders related to pain and inflammation.
Q & A
Q. What are the recommended synthetic routes for N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in evidence 7, a similar compound (N-[(3R)-pyrrolidin-3-yl]acetamide) was synthesized using a carbamate intermediate and purified via preparative LCMS. Optimize reaction steps by controlling stoichiometry (e.g., molar ratios of reactants like N,N-diisopropylethylamine) and purification methods (e.g., prep-LCMS for isolating enantiomers) .
- Key factors : Solvent choice (e.g., tetrahydrofuran for solubility), temperature (room temperature for stability), and catalysts (e.g., DIPEA for base-sensitive reactions).
Q. How can researchers validate the stereochemical purity of this compound?
- Methodology : Use chiral chromatography (HPLC or SFC) coupled with mass spectrometry (LC-MS) to confirm enantiomeric excess. For example, evidence 11 highlights chiral separation techniques for structurally related piperidine derivatives. Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, can resolve stereochemical configurations by comparing coupling constants and NOE effects .
Q. What are the key physicochemical properties of this compound relevant to in vitro assays?
- Data :
- Solubility : Soluble in water and DMSO (up to 100 mM, as noted in structurally similar compounds like U-50488 hydrochloride) .
- Storage : Store under inert atmosphere at room temperature to prevent hygroscopic degradation .
- Hazard profile : While not classified under GHS, handle with standard precautions due to potential irritant properties (based on analogous piperidine/acetamide derivatives) .
Advanced Research Questions
Q. How does the stereochemistry at the 3R-piperidine position influence biological activity in receptor-binding studies?
- Methodology : Conduct comparative studies using enantiomeric pairs (e.g., 3R vs. 3S configurations). demonstrates that κ-opioid receptor agonists like ICI 199,441 hydrochloride exhibit stereospecific binding; similar approaches can be applied to assess target affinity (e.g., radioligand displacement assays). Computational docking studies (e.g., molecular dynamics simulations) may elucidate steric and electronic interactions .
Q. What analytical strategies resolve contradictions in reported synthetic yields or biological activity data?
- Methodology :
- Reproducibility checks : Validate reaction protocols using high-purity starting materials (e.g., tert-butyl carbamate intermediates in evidence 10).
- Data normalization : Account for batch-to-batch variability in biological assays (e.g., normalize receptor activity data to reference standards like U-50488) .
- Meta-analysis : Cross-reference published datasets (e.g., evidence 7 vs. 18) to identify outliers due to impurities or characterization errors.
Q. What metabolic pathways are predicted for this compound, and how can they be experimentally verified?
- Methodology :
- In silico prediction : Use software like ADMET Predictor™ to identify potential Phase I/II metabolism sites (e.g., piperidine ring oxidation or acetamide hydrolysis).
- In vitro assays : Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to detect metabolites. references solubility properties critical for bioavailability studies .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
